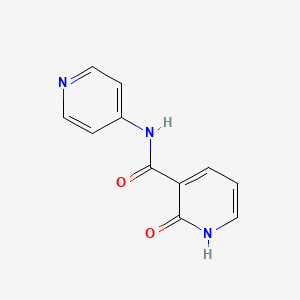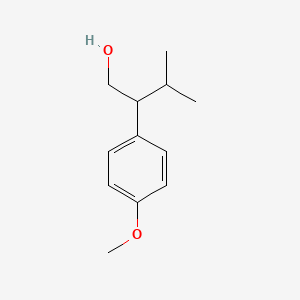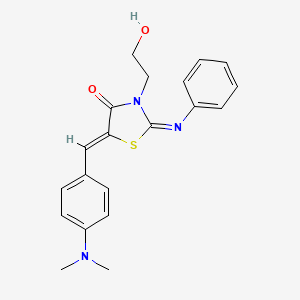![molecular formula C20H26Cl4N2O3 B2936972 1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474257-18-6](/img/structure/B2936972.png)
1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazines are often used in the synthesis of many types of drugs, including antidepressants, antipsychotics, and antihistamines .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a 2,4-dichlorophenoxy group and a 2-methoxyphenyl group attached to the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Asymmetric Synthesis
- A study highlights the efficient asymmetric synthesis of similar compounds, indicating the potential of 1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride in synthesizing anxiolytic drugs (Narsaiah & Nagaiah, 2010).
Antimicrobial Activities
- Novel triazole derivatives, which bear resemblance to this compound, have shown antimicrobial activities, suggesting similar potential for this compound (Bektaş et al., 2007).
Pharmaceutical Synthesis
- Research on derivatives of similar chemical structures indicates their application in the development of antidepressant and antianxiety medications (Kumar et al., 2017).
Antifungal Properties
- Studies on compounds with structures related to this compound have demonstrated significant antifungal properties, suggesting potential applications in antifungal therapies (Heeres et al., 1979).
Antihypertensive and Antiarrhythmic Activities
- Derivatives of this compound have been found effective in antiarrhythmic and antihypertensive treatments, indicating its potential application in cardiovascular therapies (Malawska et al., 2005).
Anticancer Activity
- Heteroleptic platinum(II) dithiocarbamates containing similar chemical structures have shown anticancer activities, highlighting the potential for cancer treatment applications (Amir et al., 2016).
Spectroscopic Analysis
- Spectroscopic studies of similar phenylpiperazine compounds can provide insights into the chemical structure and electronic properties, important for pharmaceutical applications (Prabavathi, SenthilNayaki, & Krishnakumar, 2015).
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common structural motif in many pharmaceuticals due to its ability to interact with various biological targets, including G protein-coupled receptors and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the target is a G protein-coupled receptor, the compound might act as an agonist (activator) or antagonist (blocker), altering the receptor’s signaling and subsequent cellular responses .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been known to influence pathways related to inflammation, pain perception, and neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is administered. Piperazine derivatives are generally well absorbed and distributed in the body, but the presence of other functional groups (like the dichlorophenoxy and methoxyphenyl groups) could influence these properties .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For instance, if the compound acts as an antagonist at a certain receptor, it could inhibit the receptor’s normal function and decrease the associated cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s stability, solubility, and overall efficacy. For example, the compound’s ionization state and solubility can change with pH, which could affect its absorption and distribution .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3.2ClH/c1-26-20-5-3-2-4-18(20)24-10-8-23(9-11-24)13-16(25)14-27-19-7-6-15(21)12-17(19)22;;/h2-7,12,16,25H,8-11,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIOSXQXSLPGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2936894.png)
![9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2936896.png)


![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)




![N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide](/img/structure/B2936907.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)
